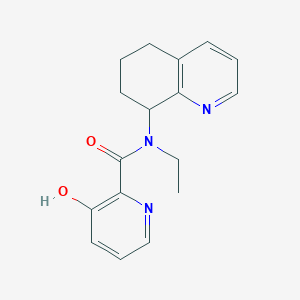![molecular formula C15H15N5O2S B7631551 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631551.png)
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a protease inhibitor that is commonly used to inhibit serine proteases. PMSF is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is based on its ability to react with the active site of serine proteases. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide reacts with the serine residue in the active site of the protease, forming a covalent bond. This covalent bond prevents the protease from binding to its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of serine proteases, including trypsin, chymotrypsin, and thrombin. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide has also been shown to inhibit the activity of proteases in cell lysates and tissue homogenates. In addition, 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide has been shown to have an effect on the stability of proteins, and it has been used to stabilize proteins during purification.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in lab experiments is its ability to inhibit serine proteases. This makes it a useful tool for studying the activity of proteases in various biological systems. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is also relatively easy to use and is readily available. However, there are some limitations to using 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in lab experiments. One limitation is that it can react with other proteins, leading to non-specific inhibition. In addition, 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are many future directions for the use of 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in scientific research. One area of interest is the development of new protease inhibitors that are more specific and less toxic than 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide. Another area of interest is the use of 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Finally, 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide could be used in the development of new diagnostic tools for the detection of protease activity in biological samples.
Métodos De Síntesis
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide can be synthesized by reacting 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine with chlorosulfonic acid. The resulting product is then treated with ammonia to produce 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide. This synthesis method has been widely used and is considered to be efficient.
Aplicaciones Científicas De Investigación
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is commonly used in scientific research as a protease inhibitor. It is used to inhibit serine proteases such as trypsin, chymotrypsin, and thrombin. 2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide is also used to inhibit the activity of proteases in cell lysates and tissue homogenates. It is used in a variety of research fields, including biochemistry, molecular biology, and cell biology.
Propiedades
IUPAC Name |
2-[(2-imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c16-23(21,22)14-6-3-7-18-15(14)19-10-12-4-1-2-5-13(12)20-9-8-17-11-20/h1-9,11H,10H2,(H,18,19)(H2,16,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBCMRUZPJRLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CC=N2)S(=O)(=O)N)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Imidazol-1-ylphenyl)methylamino]pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(4-Ethylpiperazin-1-yl)-2-methylpropyl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B7631472.png)
![1-[1-(2,2-Difluoroethyl)pyrazol-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631475.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-(4-phenylphenyl)ethyl]urea](/img/structure/B7631482.png)
![N-(2-fluoro-6-methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B7631489.png)
![3-(2,2-Diphenylethyl)-1-[(3-hydroxycyclobutyl)methyl]-1-methylurea](/img/structure/B7631501.png)

![3-Methyl-5-[(2-methylfuran-3-yl)sulfonylmethyl]-4-propyl-1,2,4-triazole](/img/structure/B7631521.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[[1-(3-methylphenyl)cyclopentyl]methyl]urea](/img/structure/B7631529.png)
![2-[[5-(Difluoromethoxy)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7631533.png)
![N-methyl-6-[(5-phenyl-1,2-oxazol-3-yl)methylamino]pyridine-3-sulfonamide](/img/structure/B7631558.png)
![N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-3-propan-2-yl-1,2,4-oxadiazol-5-amine](/img/structure/B7631566.png)
![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[(1-thiophen-2-ylcyclohexyl)methyl]urea](/img/structure/B7631567.png)
![2-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide](/img/structure/B7631580.png)
![2-(2-methylfuran-3-yl)sulfonyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7631585.png)